molecular formula C22H13Cl3F3N3O B2416996 2-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indol-3-yl]-N-(2,4-dichlorophenyl)acetamide CAS No. 477845-11-7

2-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indol-3-yl]-N-(2,4-dichlorophenyl)acetamide

Cat. No.: B2416996
CAS No.: 477845-11-7
M. Wt: 498.71
InChI Key: MVMFTAXKCVPGFR-UHFFFAOYSA-N
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Description

The compound “2-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indol-3-yl]-N-(2,4-dichlorophenyl)acetamide” is a complex organic molecule. It contains several functional groups, including an indole group, a pyridine ring, and a trifluoromethyl group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings (indole and pyridine) and various substituents (chloro, trifluoromethyl). The presence of these groups would likely have a significant impact on the compound’s chemical properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the aromatic rings and the electron-withdrawing trifluoromethyl and chloro groups. These groups could potentially make the compound more reactive towards electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its solubility and stability .

Scientific Research Applications

Antiallergic Potential

A study conducted by Menciu et al. (1999) explores the synthesis of new N-(pyridin-4-yl)-(indol-3-yl)alkylamides, including derivatives similar to the compound , for their potential as antiallergic agents. This research indicates that certain compounds in this series exhibited potent antiallergic effects, suggesting possible applications for the compound you're interested in【Menciu et al., 1999】.

Tubulin Inhibition for Cancer Therapy

Knaack et al. (2001) describe the synthesis and characterization of a potent tubulin inhibitor, closely related to the compound you've mentioned, which was under preclinical development for cancer therapy. This highlights the potential use of such compounds in oncological research and treatment【Knaack et al., 2001】.

Antitumor Activity

Marchand et al. (2009) investigated the structure-activity relationships of N-aryl(indol-3-yl)glyoxamides, including compounds similar to the specified acetamide, as antitumor agents. Their findings suggest these compounds have significant cytotoxic effects against various cancer cell lines, indicating their potential as antitumor agents【Marchand et al., 2009】.

Potential for Antiplasmodial Properties

Mphahlele et al. (2017) synthesized and evaluated novel acetamides, structurally related to the compound of interest, for their in vitro antiplasmodial properties. This research suggests a potential application in malaria treatment【Mphahlele et al., 2017】.

Future Directions

The potential applications of this compound would depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied as a potential therapeutic agent .

Properties

IUPAC Name

2-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indol-3-yl]-N-(2,4-dichlorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13Cl3F3N3O/c23-14-5-6-18(16(24)9-14)30-20(32)7-12-11-31(19-4-2-1-3-15(12)19)21-17(25)8-13(10-29-21)22(26,27)28/h1-6,8-11H,7H2,(H,30,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVMFTAXKCVPGFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2C3=C(C=C(C=N3)C(F)(F)F)Cl)CC(=O)NC4=C(C=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13Cl3F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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